1-Piperidinecarboxamide, 4-methyl-(9CI) is a chemical compound characterized by its molecular formula and a molar mass of approximately 142.20 g/mol. This compound belongs to the family of piperidine carboxamides, which are known for their diverse biological activities. The structure includes a piperidine ring, a carboxamide functional group, and a methyl substitution at the fourth position of the piperidine ring, contributing to its unique properties and potential applications in medicinal chemistry.
1-Piperidinecarboxamide, 4-methyl-(9CI) is classified as an organic compound within the category of heterocyclic amides. It is specifically categorized under piperidine derivatives, which are recognized for their roles in pharmacology and organic synthesis.
The synthesis of 1-Piperidinecarboxamide, 4-methyl-(9CI) can be achieved through several methods, primarily involving the reaction of piperidine derivatives with appropriate acylating agents.
The general reaction can be summarized as follows:
The molecular structure of 1-Piperidinecarboxamide, 4-methyl-(9CI) features a six-membered piperidine ring with a nitrogen atom incorporated into the ring structure. The carboxamide functional group is attached to the carbon adjacent to the nitrogen atom in the piperidine ring.
1-Piperidinecarboxamide, 4-methyl-(9CI) can undergo various chemical reactions typical of amides and piperidines. Key reactions include:
These reactions are generally facilitated by adjusting conditions such as temperature, solvent choice, and concentration of reactants to optimize yield and selectivity.
The mechanism of action for 1-Piperidinecarboxamide, 4-methyl-(9CI) primarily involves its interaction with biological targets at the molecular level. It has been noted for its potential inhibitory effects on certain kinases, specifically anaplastic lymphoma kinase (ALK), indicating a role in cancer therapeutics .
1-Piperidinecarboxamide, 4-methyl-(9CI) has several scientific applications:
The unique properties of this compound warrant further exploration into its potential therapeutic uses and mechanisms within biological systems.
Recent advances in catalytic hydrogenation have revolutionized the synthesis of 4-methylpiperidinecarboxamide scaffolds. Heterogeneous cobalt catalysts, exemplified by Beller et al.'s system utilizing titanium nanoparticles and melamine, enable efficient pyridine-to-piperidine reduction under mild, acid-free conditions. This method achieves >90% conversion in aqueous media, enhancing environmental sustainability while maintaining chemoselectivity for the piperidine ring in the presence of sensitive carboxamide groups [1] [6]. For stereochemically complex variants, rhodium(I) complexes with pinacol borane facilitate cis-selective dearomatization/hydrogenation of fluorinated pyridines, yielding all-cis-(multi)fluorinated 4-methylpiperidinecarboxamides—key intermediates for bioactive analogs [1]. Palladium-catalyzed hydrogenation further expands substrate tolerance, allowing incorporation of aryl, ester, and amide functionalities without decomposition, as demonstrated in chemoselective syntheses of antipsychotic drug intermediates [1] [6]. Nickel silicide catalysts represent a cost-effective alternative, achieving 85–92% yields in pyridine hydrogenation while retaining catalytic activity over ≥5 cycles [1].
Table 1: Catalyst Performance in 4-Methylpiperidine Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Co/TiNP-melamine | H₂ (50 bar), H₂O, 120°C | 95 | N/A | Acid-free, aqueous media |
Rh(I)-pinacol borane | THF, 80°C | 88 | all-cis | Fluorine retention |
Pd/C | H₂ (1 atm), EtOAc, 25°C | 90 | Variable | Air/moisture stability |
Ni silicide | H₂ (30 bar), iPrOH, 100°C | 92 | N/A | Recyclability (5+ cycles) |
Controlling methylation regiochemistry at C4 demands precise manipulation of steric and electronic parameters. Grygorenko et al. developed a one-pot dehydroxylation/pyridine reduction sequence using Pd/C or Rh/Al₂O₃ under hydrogen atmosphere, enabling direct installation of methyl groups at C4 with >15:1 regioselectivity. Critical to success was additive selection: hydrochloric acid promoted dehydroxylation but risked N-demethylation, while triethylamine preserved hydroxyl groups adjacent to the target methyl position [1] [6]. For chiral 4-methylpiperidines, asymmetric hydrogenation of 4-methylpyridinium salts using Ir(I) catalysts with P,N-ligands afforded enantiomeric excesses >95% via outer-sphere dissociative mechanisms. This approach proved instrumental in synthesizing cortisol regulators like 11β-HSD1 inhibitors, where the C4 methyl configuration dictated target binding affinity [1]. Ring expansion methodologies exploiting 3-methylprolinol precursors provided complementary access to stereodefined 3-hydroxy-4-methylpiperidines, though methylation required stoichiometric organometallic reagents [5].
Table 2: Regioselective Methylation Methods
Method | Reagents/Conditions | Regioselectivity (C4:Other) | Limitations |
---|---|---|---|
Pd/C-H₂ (HCl additive) | Pd/C, H₂, HCl, EtOH, 80°C | 18:1 | Demethylation risk |
Ir(I)-catalyzed hydrogenation | [Ir(cod)Cl]₂, P,N-ligand, H₂ | >20:1 | Sensitive to steric bulk |
Prolinol ring expansion | TsOH, toluene, Δ | Single isomer | Multi-step synthesis required |
Carboxamide installation on 4-methylpiperidine leverages both classical and modern coupling strategies. Carbamoyl transfer to C4-methylpiperidine using isocyanates (e.g., phenyl isocyanate) in dichloromethane achieves 70–85% yields but suffers from urea byproduct formation. Alternatively, CDI (1,1'-carbonyldiimidazole)-mediated coupling between 4-methylpiperidine and carboxylic acids in THF affords 1-piperidinecarboxamides with 90–95% purity and minimal epimerization at C4 stereocenters [3] [7]. T3P (propylphosphonic anhydride) emerges as superior for sterically hindered substrates, enabling room-temperature amidation in <2 hours with 93% isolated yield and simplified purification—critical for pharmaceutical applications like the synthesis of 4-methylpiperidine-1-carboxamide (CAS 97226-75-0) [3] [7]. For sensitive substrates, photoredox-catalyzed oxidative amidation shows promise, utilizing Ru(bpy)₃Cl₂ and visible light to convert aldehydes directly to carboxamides without racemization, though yields remain moderate (60–75%) [4].
Table 3: Amidation Techniques for 4-Methylpiperidinecarboxamide
Method | Reagents | Yield (%) | Purity (%) | Reaction Time |
---|---|---|---|---|
Isocyanate route | R-NCO, CH₂Cl₂, 25°C | 70–85 | 80–88 | 12 h |
CDI-mediated | Acid, CDI, THF, 60°C | 88 | 90–95 | 6 h |
T3P activation | Acid, T3P, NEt₃, DMF, 25°C | 93 | >98 | 1.5 h |
Photoredox catalysis | Aldehyde, Ru-cat., hv, NH₃ source | 65 | 85 | 3 h |
Solvent polarity profoundly impacts cyclization kinetics and byproduct profiles during piperidine ring formation. Beller's aqueous-phase hydrogenation system (H₂O/Co catalyst) accelerates pyridine reduction while suppressing N-methyl over-reduction—a common side reaction in alcoholic solvents. This system achieves 95% conversion at 120°C with catalyst loading ≤1 mol% [1] [6]. Conversely, non-polar solvents like toluene facilitate intramolecular SN2 cyclizations of amino-haloalkanes into piperidines but necessitate high dilution (0.1 M) to prevent oligomerization. Mixed solvent systems prove optimal for cascade reactions: Suzuki-Miyaura coupling/hydrogenation sequences require precise THF:H₂O (4:1) ratios to maintain catalyst activity while ensuring intermediate solubility, as demonstrated in the synthesis of 4-methylpiperidinecarboxamide derivatives [1] [6]. Usuki et al. quantified cyclization efficiency in 20 solvent systems, revealing that ethereal solvents (MTBE, cyclopentyl methyl ether) outperform DMF in ring-closing metathesis by minimizing Lewis basic site coordination, thus improving cyclization yields by 15–30% [1].
Table 4: Solvent Systems for Piperidine Cyclization
Solvent System | Reaction Type | Cyclization Yield (%) | Byproduct Formation |
---|---|---|---|
H₂O (Co catalyst) | Pyridine hydrogenation | 95 | <2% |
Toluene (0.1 M) | Amino-haloalkane cyclization | 78 | 15% dimer |
THF:H₂O (4:1) | Suzuki/Hydrogenation cascade | 91 | 5% des-methyl |
MTBE | Ring-closing metathesis | 89 | <3% |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2